![molecular formula C21H17N5O B1376873 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol CAS No. 533928-74-4](/img/structure/B1376873.png)
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Overview
Description
The compound “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol” is a complex organic molecule. It contains two benzimidazole groups attached to a pyridine ring at the 2 and 6 positions, and a hydroxyl group at the 4 position . The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular formula of “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol” is C21H17N5O, with an average mass of 355.393 Da . The structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two benzimidazole groups, each of which is a fused ring structure containing a benzene ring and an imidazole ring .Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
The imidazole ring, which is a core structure in this compound, is known for its antimicrobial properties. Derivatives of imidazole have been used to develop drugs with antibacterial, antifungal, and antiprotozoal activities . This compound could be synthesized to create novel antimicrobial agents that target resistant strains of bacteria or fungi, addressing the growing concern of antimicrobial resistance.
Cancer Therapy: Sensitizers in Radiotherapy
Complexes containing benzimidazole structures have shown potential in cancer therapy. Specifically, ruthenium complexes with benzimidazole ligands have been studied as sensitizers for cancer radiotherapy . The compound could be explored for its efficacy in enhancing the effects of radiation on cancer cells, potentially improving treatment outcomes.
Chemical Synthesis: Building Blocks
The versatility of imidazole derivatives makes them valuable building blocks in chemical synthesis . They can be used to construct complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science. The bifunctional nature of this compound, with both imidazole and pyridine moieties, offers a rich chemistry for creating diverse synthetic pathways.
Future Directions
The future directions for research on “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol” and similar compounds could include further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential for development into new drugs .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA, leading to diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known for their ability to interact with various biological targets through different mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or interacting with dna .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
2,6-bis(1-methylbenzimidazol-2-yl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c1-25-18-9-5-3-7-14(18)23-20(25)16-11-13(27)12-17(22-16)21-24-15-8-4-6-10-19(15)26(21)2/h3-12H,1-2H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBATHMTGFVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743244 | |
Record name | 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol | |
CAS RN |
533928-74-4 | |
Record name | 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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